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Compound of Interest

Compound Name: 3-Methyl-1-phenyl-3-pentanol

Cat. No.: B085208

CAS Number: 10415-87-9

This technical guide provides an in-depth overview of 3-Methyl-1-phenyl-3-pentanol, a
molecule with applications in both the fragrance industry and pharmaceutical research. For
scientists and professionals in drug development, this compound, also known as R411, is of
particular interest due to its activity as a dual antagonist of a4p1 and a437 integrins, offering
potential therapeutic applications in inflammatory diseases.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Methyl-1-phenyl-3-pentanol is
presented in the table below. This data is essential for its handling, characterization, and
formulation.
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Property Value Reference
CAS Number 10415-87-9 [1]12]
Molecular Formula C12H180 [1]
Molecular Weight 178.27 g/mol [1]

Boiling Point 274.9 °C at 760 mmHg [1]

Melting Point 3°C [1]

Density 0.959 g/mL [1]

Flash Point 111.2°C [1]

Vapor Pressure

0.00254 mmHg at 25°C

[1]

Refractive Index

n20/D 1.511 (lit.)

[1]

LogP

2.78020

[1]

Synthesis

The primary method for the synthesis of 3-Methyl-1-phenyl-3-pentanol is the Grignard
reaction. This classic organometallic reaction allows for the formation of a new carbon-carbon
bond, in this case, to create the tertiary alcohol structure.

Experimental Protocol: Grighard Synthesis

This protocol outlines the synthesis of 3-Methyl-1-phenyl-3-pentanol from benzylacetone and
ethylmagnesium bromide.

Materials:

Benzylacetone

Ethylmagnesium bromide (Grignard reagent)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Magnesium turnings
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Ethyl bromide

Saturated aqueous ammonium chloride (NH4ClI) solution

Anhydrous magnesium sulfate (MgSQOa)

Standard laboratory glassware for anhydrous reactions (oven-dried)

Magnetic stirrer and heating mantle

Procedure:

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask
equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium
turnings. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the
dropping funnel to initiate the reaction. The reaction is typically initiated with a small amount
of iodine crystal if necessary. Once the reaction begins, the remaining ethyl bromide solution
is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is
refluxed for an additional 30 minutes to ensure complete formation of the ethylmagnesium
bromide.

Grignard Reaction: The Grignard reagent solution is cooled in an ice bath. A solution of
benzylacetone in anhydrous diethyl ether is then added dropwise from the dropping funnel.
The reaction is exothermic and the addition rate should be controlled to maintain a gentle
reflux. After the addition is complete, the reaction mixture is stirred at room temperature for
1-2 hours.

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated agueous
solution of ammonium chloride while cooling the flask in an ice bath. This will hydrolyze the
magnesium alkoxide salt to the desired tertiary alcohol.

Extraction and Purification: The organic layer is separated, and the aqueous layer is
extracted twice with diethyl ether. The combined organic extracts are washed with brine,
dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced
pressure to yield the crude product.

Purification: The crude 3-Methyl-1-phenyl-3-pentanol can be purified by vacuum distillation.
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Logical Workflow for Grignard Synthesis
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Caption: Workflow for the synthesis of 3-Methyl-1-phenyl-3-pentanol.

Pharmacological Activity: Integrin Antagonism

3-Methyl-1-phenyl-3-pentanol, under the developmental code R411, has been identified as a
dual antagonist of a4p1 (also known as Very Late Antigen-4, VLA-4) and o437 integrins. These
integrins are cell adhesion molecules that play a crucial role in the trafficking and recruitment of
leukocytes to sites of inflammation. By blocking the interaction of these integrins with their
ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell
Adhesion Molecule-1 (MAdCAM-1), R411 can inhibit the inflammatory cascade. This
mechanism of action makes it a promising candidate for the treatment of inflammatory diseases
like asthma.[1]

Quantitative Pharmacological Data

A phase | clinical trial in healthy volunteers provided the following pharmacokinetic data for
R411.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b085208?utm_src=pdf-body-img
https://www.benchchem.com/product/b085208?utm_src=pdf-body
https://www.benchchem.com/product/b085208?utm_src=pdf-body
https://wap.guidechem.com/dictionary/en/10415-87-9.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value

Absolute Bioavailability 27% + 4%
Terminal Half-life 7.33 £ 2.29 hours
Total Clearance 194+7.1L/h
Volume of Distribution 93.1+36.1L

Data represents the active metabolite RO0270608 after oral administration of R411.

While specific IC50 values for R411 are not publicly available, other dual a431/a437
antagonists have demonstrated potencies in the nanomolar range. For instance, the compound
TR14035 blocked the binding of human a437 to an 1251-MAdCAM-Ig fusion protein with an
IC50 of 0.75 nM.[3][4]

Experimental Protocol: Cell Adhesion Assay

This protocol provides a general framework for a cell-based adhesion assay to evaluate the
inhibitory activity of compounds like R411 on integrin-mediated cell adhesion.

Materials:

Integrin-expressing cells (e.g., Jurkat cells for a431, RPMI-8866 cells for a4p7)
e Recombinant human VCAM-1 or MAdACAM-1

e 96-well microplates

e Bovine Serum Albumin (BSA)

e Calcein-AM (fluorescent dye)

o Assay buffer (e.g., Tris-buffered saline with Ca2*/Mg?*)

e Test compound (R411)

o Plate reader with fluorescence detection
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Procedure:

» Plate Coating: 96-well microplates are coated with a solution of VCAM-1 or MAdACAM-1 in a
suitable buffer (e.g., PBS) overnight at 4°C.

e Blocking: The plates are washed, and non-specific binding sites are blocked with a solution
of BSA for 1-2 hours at room temperature.

o Cell Labeling: The integrin-expressing cells are labeled with a fluorescent dye such as
Calcein-AM according to the manufacturer's instructions.

« Inhibition Assay: The labeled cells are pre-incubated with various concentrations of the test
compound (R411) for a defined period (e.g., 30 minutes) at 37°C.

» Adhesion: The cell-compound mixture is then added to the ligand-coated and blocked wells
of the 96-well plate and incubated for 30-60 minutes at 37°C to allow for cell adhesion.

e Washing: Non-adherent cells are removed by gentle washing with the assay buffer.
o Quantification: The fluorescence of the adherent cells is measured using a plate reader.

o Data Analysis: The percentage of inhibition of cell adhesion is calculated for each
concentration of the test compound, and the IC50 value is determined by non-linear
regression analysis.

Signaling Pathways

The antagonism of 0431 and 0437 integrins by R411 disrupts downstream signaling pathways
that are critical for cell migration, activation, and survival. While the precise signaling cascade
modulated by R411 is a subject of ongoing research, the general pathways affected by the
inhibition of these integrins are known to involve key signaling molecules such as Focal
Adhesion Kinase (FAK) and c-Src.
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Caption: Proposed signaling pathway inhibited by R411.
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Safety and Toxicology

3-Methyl-1-phenyl-3-pentanol has been reviewed for its use as a fragrance ingredient. A
toxicological and dermatologic review indicated that in a 10% solution, it caused no irritation or
sensitization in humans.[5] Further safety data is available in material safety data sheets
(MSDS), which should be consulted before handling.[6][7]

Conclusion

3-Methyl-1-phenyl-3-pentanol is a molecule with dual relevance. In the fragrance industry, it is
valued for its aromatic properties. For the pharmaceutical and drug development sectors, its
identity as R411, a dual 04[31/0437 integrin antagonist, presents a compelling opportunity for
the development of novel anti-inflammatory therapies. This guide has provided a
comprehensive overview of its chemical properties, synthesis, pharmacological activity, and
associated experimental protocols to aid researchers in their exploration of this promising
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b085208#3-methyl-1-phenyl-3-pentanol-cas-number-
lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b085208#3-methyl-1-phenyl-3-pentanol-cas-number-lookup
https://www.benchchem.com/product/b085208#3-methyl-1-phenyl-3-pentanol-cas-number-lookup
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b085208?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

